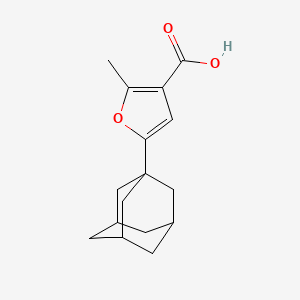

5-(1-Adamantyl)-2-methyl-3-furoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLWBWYJWTUSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1 Adamantyl 2 Methyl 3 Furoic Acid and Structural Analogues

Strategic Approaches to Furan (B31954) Ring Construction with Defined Substitution Patterns

The creation of a furan ring with methyl and carboxylic acid groups at the 2 and 3 positions, respectively, is a critical first step. Several classical and modern synthetic methods can be adapted to produce this specific substitution pattern.

Synthesis of Substituted Furoic Acid Scaffolds

The construction of the furan nucleus is most effectively achieved through condensation reactions that build the ring from acyclic precursors. The choice of reaction dictates the achievable substitution patterns.

The Paal-Knorr furan synthesis is a cornerstone method for preparing substituted furans, pyrroles, and thiophenes. wikipedia.orgambeed.com This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The versatility of this method is significant, as the R groups on the starting diketone can be alkyl, aryl, or hydrogen, allowing for a wide range of substituted furans. wikipedia.org The mechanism, elucidated in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic ring. wikipedia.org

Another powerful method is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester, in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comambeed.com This reaction is particularly well-suited for generating furans with a carbonyl-containing substituent at the 3-position, making it highly relevant for the synthesis of furoic acid scaffolds. researchgate.net The process begins with a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.orgchemeurope.com

These classical methods have been augmented by modern transition metal-catalyzed approaches. For instance, copper-catalyzed intermolecular annulation of ketones with olefins has been developed for the regioselective synthesis of multisubstituted furans. researchgate.net

Table 1: Comparison of Major Furan Synthesis Methodologies

| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |

|---|---|---|

| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-Dicarbonyl compounds |

| Catalyst/Conditions | Acid (protic or Lewis) wikipedia.org | Base (e.g., ammonia, pyridine) wikipedia.orgchemeurope.com |

| Key Intermediate | Hemiacetal formed after enol attack wikipedia.org | Enolate from β-dicarbonyl compound quimicaorganica.org |

| Typical Substitution | Flexible, depends on diketone structure | Often yields furans with an ester or keto group at C3 researchgate.net |

| Primary Advantage | High versatility in substituent placement wikipedia.org | Direct route to 3-furoic ester scaffolds researchgate.net |

Regioselective Introduction of the Methyl Group at Furan Position 2

The regioselective placement of the methyl group at the C2 position is determined by the structure of the acyclic precursors used in the ring-forming reaction.

In the context of the Paal-Knorr synthesis , to obtain a 2-methylfuran, the starting 1,4-dicarbonyl compound must contain a methyl group on the carbon atom that will become the C2 of the furan ring. The substitution pattern of the final furan product directly mirrors that of the diketone precursor.

Similarly, in the Feist-Benary synthesis , the desired 2-methyl substitution can be achieved by carefully selecting the reactants. For example, using an α-halo ketone that bears the methyl group at the appropriate position will result in its incorporation at the C2 position of the final furan product. The reaction of a 3-ketoester with an α-haloketone is a common approach. quimicaorganica.org

Direct functionalization of a pre-formed furan ring is an alternative, though often less regioselective, strategy. However, for a target like 2-methyl-3-furoic acid, building the substitution pattern into the ring-construction phase is generally more efficient.

Methodologies for Carboxylic Acid Group Formation at Furan Position 3

The introduction of a carboxylic acid at the C3 position can be accomplished either during the initial ring synthesis or by functionalizing a pre-existing furan scaffold.

The Feist-Benary synthesis provides a direct route by employing a β-ketoester as the β-dicarbonyl component. researchgate.net This strategy installs an ester group at the C3 position, which can then be readily hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions.

Alternatively, a furan ring can be carboxylated at the C3 position via an organometallic intermediate. Furan can undergo metallation with reagents like n-butyl lithium. intermediateorgchemistry.co.uk This deprotonation typically occurs at the C2 position due to the inductive effect of the oxygen atom. However, if the C2 and C5 positions are blocked, or by using specific directing groups, lithiation can be guided to the C3 position. The resulting furyllithium intermediate can then react with carbon dioxide (CO2) to yield the 3-furoic acid after an acidic workup.

Covalent Integration of the 1-Adamantyl Moiety

With the 2-methyl-3-furoic acid scaffold (or its ester equivalent) in hand, the final key step is the introduction of the bulky, lipophilic 1-adamantyl group at the C5 position. This is typically achieved through electrophilic substitution or coupling reactions.

Carbon-Carbon Bond Formation Strategies at Furan Position 5 with Adamantane (B196018)

The most direct method for attaching the adamantyl group to the furan ring is through a Friedel-Crafts-type alkylation . The electron-rich furan ring is susceptible to electrophilic attack, which preferentially occurs at the C2 or C5 positions. Given that the C2 position is already occupied by a methyl group, the reaction is directed to the C5 position.

This reaction can be performed on various furan substrates, including furoic acids and their esters. researchgate.netuni.edu The adamantyl cation, the reactive electrophile, can be generated from precursors such as 1-adamantanol (B105290) in the presence of a strong acid or a Lewis acid catalyst. researchgate.netmdpi.com Common Lewis acids used for this transformation include aluminum triflate, bismuth triflate, and aluminum chloride. researchgate.netmdpi.com The reaction of 2-substituted furans with adamantyl precursors provides a convenient route to 5-adamantylated products. researchgate.net

Modern methods involving direct C-H bond activation represent another potential strategy. nih.govprinceton.edu These reactions, often catalyzed by transition metals, can create a C-C bond by directly functionalizing a C-H bond. While specific examples of adamantylation of 2-methyl-3-furoic acid via C-H activation are not widely reported, the principle has been demonstrated on furan rings, suggesting it as a possible synthetic route. rsc.orgmdpi.com

Utilizing 1-Adamantyl Halides and Other Precursors in Coupling Reactions

In addition to 1-adamantanol, other adamantyl precursors are effective for the adamantylation of furans. 1-Adamantyl halides , such as 1-bromoadamantane (B121549), 1-chloroadamantane, and 1-iodoadamantane, are commonly used in Friedel-Crafts reactions catalyzed by Lewis acids like aluminum chloride. mdpi.com For instance, the adamantylation of methyl furan-2-carboxylate (B1237412) with 1-bromoadamantane has been successfully demonstrated. mdpi.com

Radical-based methods offer an alternative approach. The adamantyl radical can be generated via the silver(I)-catalyzed oxidative decarboxylation of 1-adamantanecarboxylic acid . researchgate.netmdpi.com This radical can then add to the furan ring, providing another pathway to the desired 5-adamantylated product. researchgate.net

Table 2: Selected Conditions for Adamantylation of Furan Derivatives

| Adamantyl Precursor | Furan Substrate | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|

| 1-Adamantanol | 2-(tert-Butyl)furan | Aluminum triflate (10 mol%) | Nitromethane, rt, 4h | researchgate.netmdpi.com |

| 1-Adamantanol | 2-(tert-Butyl)furan | Bismuth triflate (10 mol%) | Nitromethane, rt, 2.5h | researchgate.net |

| 1-Bromoadamantane | Methyl furan-2-carboxylate | Aluminum chloride (200 mol%) | o-dichlorobenzene | mdpi.com |

| 1-Chloroadamantane | 2-Furancarboxylic acid | Aluminum chloride (200 mol%) | Dichloromethane | mdpi.com |

Control of Regioselectivity and Stereochemical Purity in Adamantyl Conjugation

The synthesis of specifically substituted adamantyl-furan compounds, such as 5-(1-adamantyl)-2-methyl-3-furoic acid, requires precise control over the regioselectivity of the adamantyl group's attachment to the furan ring. The bulky and rigid nature of the adamantane skeleton presents unique challenges in directing its conjugation to a specific position on an already substituted heterocyclic ring. nih.gov The electronic properties of the substituents on the furan ring play a critical role in directing the incoming adamantyl group. For a 2-methyl-3-furoic acid precursor, the methyl group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. This complex electronic landscape necessitates carefully chosen synthetic strategies to achieve the desired 5-position substitution.

One common method for adamantylation involves the reaction of a furan derivative with an adamantyl source, such as 1-adamantanol or 1-bromoadamantane, in the presence of a Lewis or Brønsted acid. mdpi.comnih.gov In these electrophilic substitution reactions, the regiochemical outcome is governed by the kinetic and thermodynamic stability of the intermediate carbocations. The adamantylation of furan itself typically occurs at the C2 position due to the higher stability of the adjacent carbocation. researchgate.net For a disubstituted furan, the final position of the adamantyl moiety is a result of the combined directing effects of the existing groups. Achieving high regioselectivity for the C5 position often requires multi-step synthetic sequences where the furan ring is constructed with the adamantyl group already in place or where directing groups are used and subsequently removed. mdpi.commdpi.com

Regarding stereochemistry, the parent adamantane molecule is achiral with high symmetry. yale.edu However, adamantane derivatives can be chiral if they bear four different substituents at the bridgehead (tertiary) carbon positions or if substituents are placed on the methylene (B1212753) (secondary) positions to break the molecule's symmetry. yale.eduwikipedia.org The specific compound this compound is achiral, as the 1-adamantyl group attached to the furan does not create a stereocenter. When synthesizing structural analogues that may be chiral, maintaining stereochemical purity is paramount. This can be achieved by using enantiomerically pure starting materials and employing stereoretentive reaction conditions, such as certain cyclization or coupling reactions that preserve the configuration of chiral centers. nih.govacs.org

| Challenge | Synthetic Consideration | Key Factors |

| Regioselectivity | Directing the adamantyl group to the C5 position of the furan ring. | Electronic effects of existing substituents (methyl, carboxyl), choice of adamantylating agent (e.g., 1-adamantanol), catalyst selection (Lewis acids). mdpi.comresearchgate.net |

| Stereochemical Purity | Maintaining chirality in structural analogues. | Use of enantiopure precursors, stereoretentive reaction mechanisms, resolution of racemic mixtures. nih.govacs.org |

Advanced Synthetic Techniques and Principles

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, providing improved efficiency, selectivity, and sustainability.

Catalytic Approaches for Furan and Adamantane Coupling (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the crucial bond between an adamantane moiety and a furan ring. scholaris.ca These methods offer a versatile route to functionalized furans and can be adapted for adamantyl conjugation. mdpi.com Strategies such as Suzuki, Heck, and direct C-H activation/arylation reactions are particularly effective. mdpi.commdpi.com

In a typical approach, a pre-functionalized adamantane, like 1-iodoadamantane, can be coupled with a furan-boronic acid derivative (Suzuki coupling) or directly with a C-H bond on the furan ring (direct arylation). researchgate.netmdpi.com The latter approach is especially attractive as it reduces the number of synthetic steps by avoiding the pre-functionalization of the furan ring. rsc.org The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium catalyst, the supporting ligands, the base, and the solvent. mdpi.commdpi.com Bulky, electron-rich phosphine (B1218219) ligands, including those built on a phospha-adamantane framework, have been shown to be effective in promoting cross-coupling reactions involving challenging substrates. scholaris.ca

| Reaction Type | Adamantane Reagent | Furan Reagent | Catalyst System Example | Advantage |

| Suzuki Coupling | 1-Adamantylboronic acid | 5-Bromo-2-methyl-3-furoic ester | Pd(PPh₃)₄ / Base | High functional group tolerance. mdpi.com |

| Direct C-H Arylation | 1-Iodoadamantane | 2-Methyl-3-furoic ester | Pd(OAc)₂ / Ligand / Base | Atom economy, fewer synthetic steps. mdpi.com |

| Heck Reaction | 1-Iodoadamantane | Furan derivative with alkene | PdCl₂(CH₃CN)₂ / Base | Forms C-C bonds with alkenes. mdpi.com |

Green Chemistry Considerations in Reaction Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. unive.it For the synthesis of adamantyl-furan compounds, this involves a shift towards more sustainable practices. A key area of focus is the use of bio-based platform chemicals for the synthesis of the furan ring. rsc.org Furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) can be derived directly from biomass, offering a renewable alternative to petroleum-based starting materials. rsc.org

Further green considerations include the development of eco-friendly synthetic methods, such as one-pot reactions that reduce waste and energy consumption by minimizing intermediate purification steps. unive.it The choice of solvent is also critical; replacing hazardous solvents with greener alternatives like water or bio-derived solvents is a primary goal. Catalysis is central to green chemistry, with an emphasis on using non-toxic, earth-abundant metal catalysts or even organocatalysts to replace heavy metals. rsc.org Optimizing reaction conditions to improve atom economy and reduce the formation of byproducts are also essential aspects of designing a sustainable synthesis. unive.it

Photoredox Catalysis and C-H Functionalization for Targeted Modifications

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the activation of strong C-H bonds under mild conditions. digitellinc.comjocpr.comnih.gov This approach is highly relevant for the synthesis of this compound, as it allows for the direct functionalization of both adamantane and furan C-H bonds. acs.orgacs.org

The process typically involves a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. digitellinc.comnih.gov This can generate highly reactive radical intermediates from either the adamantane or furan precursor. For instance, a photocatalyst can selectively abstract a hydrogen atom from the tertiary C-H bond of adamantane, creating an adamantyl radical. chemrxiv.org This radical can then add to the furan ring to form the desired C-C bond. nih.gov This strategy bypasses the need for harsh reagents and pre-functionalized starting materials, offering a more direct and efficient synthetic route. jocpr.com The high chemoselectivity for the strong tertiary C-H bonds of adamantane is a significant advantage of this method. acs.org Researchers have developed various photocatalytic systems that provide excellent yields and functional group tolerance, making photoredox C-H functionalization a powerful tool for modifying complex molecules. digitellinc.comnih.gov

| Photocatalyst Type | Common Examples | Excitation | Function |

| Ruthenium Polypyridyl Complexes | Ru(bpy)₃²⁺ | Visible Light | Strong photo-reductant/oxidant. nih.gov |

| Iridium Phenylpyridine Complexes | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Visible Light | Highly efficient, tunable redox properties. |

| Organic Dyes | Eosin Y, Rose Bengal | Visible Light | Metal-free, cost-effective alternative. |

| Pyrylium Salts | 2,4,6-Triphenylpyrylium (TPT) | Visible Light | Highly oxidizing excited state for C-H activation. nih.gov |

Molecular Structure and Conformational Analysis of 5 1 Adamantyl 2 Methyl 3 Furoic Acid

Theoretical Exploration of Conformational Space

The conformational landscape of 5-(1-adamantyl)-2-methyl-3-furoic acid is primarily defined by the rotational freedom around the single bond connecting the adamantyl group to the furan (B31954) ring and the orientation of the carboxylic acid group. Theoretical explorations of similar substituted furoic acids often employ computational methods to identify stable conformers. researchgate.net For this compound, the conformational space would be explored by considering the rotation of the carboxylic acid's -COOH group relative to the furan ring. This can lead to different conformers, often designated as syn and anti or cis and trans, depending on the relative orientation of the carbonyl and hydroxyl groups. nih.govresearchgate.net

Furthermore, the rotation around the C-C bond linking the adamantane (B196018) to the furan ring introduces additional potential energy minima. Due to the high symmetry and steric bulk of the adamantyl group, the rotational barrier might be significant, potentially leading to distinct, stable conformers. The interaction between the adamantyl hydrogens and the furan ring or the methyl group at the 2-position would be a key factor in determining the lowest energy conformations. Computational studies on related molecules, such as tetrahydro-2-furoic acid, have utilized methods like Density Functional Theory (DFT) to identify multiple stable conformers within a small energy range. researchgate.net A similar approach for this compound would likely reveal a complex potential energy surface with several local minima.

Table 1: Potential Rotational Isomers of the Carboxylic Acid Group

| Conformer | Description |

|---|---|

| syn-periplanar | The O-H bond of the carboxylic acid is oriented towards the C2 position of the furan ring. |

Stereochemical Implications Arising from the Furan and Adamantane Linkage

The linkage of the bulky, three-dimensional adamantane group to the planar furan ring introduces significant stereochemical considerations. The adamantane cage is achiral; however, its attachment to the furan ring at the C5 position creates a sterically hindered environment. This steric hindrance can influence the reactivity of the adjacent carboxylic acid group at the C3 position and the methyl group at the C2 position.

The sheer size of the adamantyl group can restrict the rotational freedom around the connecting C-C bond, potentially leading to atropisomerism if the rotational barrier is high enough to allow for the isolation of distinct rotational isomers at room temperature. However, given the single C-C bond, this is less likely than in more sterically congested systems. The primary stereochemical implication is the creation of distinct spatial zones around the furan ring, which could influence how the molecule interacts with other molecules or biological targets.

Analysis of Molecular Rigidity and Flexibility Imparted by the Adamantyl Moiety

While the adamantyl group itself is rigid, the molecule possesses flexibility through several rotational degrees of freedom:

Rotation around the single bond connecting the adamantyl group to the furan ring.

Rotation of the methyl group at the C2 position.

Rotation of the carboxylic acid group at the C3 position, including the rotation of the hydroxyl proton.

The introduction of the adamantane group is a common strategy to enhance the structural stability of a molecule. The rigidity it imparts can lead to a more defined three-dimensional shape, which can be advantageous for specific molecular recognition processes.

Table 2: Degrees of Rotational Freedom

| Bond/Group | Type of Flexibility |

|---|---|

| Adamantyl-Furan C-C bond | Rotation of the entire adamantyl group |

| Furan-Methyl C-C bond | Rotation of the methyl group |

| Furan-Carboxyl C-C bond | Rotation of the carboxylic acid group |

Computational Predictions of Molecular Geometries and Electronic Structures

Computational chemistry provides powerful tools for predicting the molecular geometries and electronic structures of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed for geometry optimization and to determine the relative energies of different conformers. researchgate.netmdpi.com Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations.

Electronic structure calculations can reveal details about the distribution of electrons within the molecule. This includes generating molecular orbital diagrams (HOMO-LUMO) and electrostatic potential maps. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions susceptible to nucleophilic attack. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the carboxylic acid and furan ring, and the relatively nonpolar hydrocarbon framework of the adamantyl group.

Hirshfeld surface analysis is another computational technique that could be applied to understand intermolecular interactions in the solid state. mdpi.comresearchgate.net This analysis helps to visualize and quantify different types of intermolecular contacts, which are crucial for understanding crystal packing.

Table 3: Predicted Molecular and Electronic Properties from Computational Analysis

| Property | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Relative Energies | Stability of different conformers |

| HOMO-LUMO Gap | Electronic excitability and reactivity |

| Electrostatic Potential | Charge distribution and polar regions |

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "5-(1-Adamantyl)-2-methyl-3-furoic acid" in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the atomic framework.

¹H NMR Spectroscopy : This technique identifies the chemical environment of all hydrogen atoms in the molecule. The adamantyl group, due to its high symmetry, typically displays characteristic broad singlets or multiplets in the aliphatic region (approximately 1.70–2.10 ppm). The methyl group attached to the furan (B31954) ring is expected to produce a sharp singlet further downfield, around 2.4-2.6 ppm. The single proton on the furan ring (H-4) would appear as a singlet in the aromatic region, and the acidic proton of the carboxyl group would present as a very broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy : This provides information on the carbon skeleton. The spectrum would show distinct signals for the carboxyl carbon (~165-170 ppm), the carbons of the furan ring (with quaternary carbons appearing at lower fields than protonated carbons), the adamantyl cage carbons, and the methyl carbon. The symmetry of the adamantyl group simplifies its ¹³C spectrum into four distinct signals corresponding to the methine, methylene (B1212753), and quaternary carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, definitively assigning each signal and confirming the substitution pattern on the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Adamantyl -CH₂- | ~1.75 (m, 6H) | ~36-42 | Multiple overlapping signals for the six methylene groups. |

| Adamantyl -CH- | ~2.05 (br s, 3H) | ~28 | Three equivalent methine protons. |

| Adamantyl Quaternary C | - | ~34-35 | The carbon atom connecting the adamantyl group to the furan ring. |

| Furan Ring -CH₃ | ~2.55 (s, 3H) | ~14 | Sharp singlet for the methyl group at the C-2 position. |

| Furan Ring H-4 | ~6.40 (s, 1H) | ~115 | Singlet for the proton at the C-4 position. |

| Carboxylic Acid -COOH | >12.0 (br s, 1H) | ~167 | Broad signal, exchangeable with D₂O. |

| Furan Ring C-2, C-3, C-5 | - | ~109-160 | Quaternary carbons of the furan ring, with varying chemical shifts based on substitution. |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₈O₃).

The fragmentation pattern observed in the mass spectrum, typically using electron ionization (EI-MS), offers valuable structural information. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through characteristic pathways:

Loss of the Adamantyl Group : A dominant fragmentation pathway is the cleavage of the bond between the furan ring and the adamantyl substituent, resulting in a very stable adamantyl cation at m/z 135. This is often the base peak in the spectrum for adamantane-containing compounds. sciforum.netcore.ac.uk

Decarboxylation : Loss of the carboxylic acid group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragments is another expected pathway.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 258 | [M]⁺ (Molecular Ion) | Parent molecule |

| 213 | [M - COOH]⁺ | Loss of the carboxylic acid radical |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |

| 123 | [M - C₁₀H₁₅]⁺ | Furoic acid moiety after loss of adamantyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a very broad absorption band in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. rsc.org The adamantyl group would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2850–2950 cm⁻¹). csic.es Vibrations associated with the substituted furan ring (C=C and C-O stretching) would appear in the fingerprint region (below 1600 cm⁻¹). rsc.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric vibrations of the C=C bonds in the furan ring and the C-C bonds of the adamantyl cage would give rise to strong Raman signals.

Table 3: Expected Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~2850–2950 | C-H Stretch | Adamantyl Group |

| ~2500–3300 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 | C=O Stretch (strong) | Carboxylic Acid |

| ~1500–1600 | C=C Stretch | Furan Ring |

| ~1000–1300 | C-O Stretch | Furan Ring / Carboxylic Acid |

X-ray Crystallography for Definitive Solid-State Structural Determination (Methodological Focus)

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to determine the precise location of each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles. For adamantane-containing structures, this technique confirms the rigid, chair-like conformations of the cyclohexane (B81311) rings within the cage structure and reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the crystal packing. core.ac.ukcsic.es

Computational and Quantum Chemical Investigations of 5 1 Adamantyl 2 Methyl 3 Furoic Acid

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. fu-berlin.de By calculating the electron density, DFT can determine the molecule's geometry, energy, and other electronic properties. researchgate.net For 5-(1-Adamantyl)-2-methyl-3-furoic acid, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller gap generally suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, including electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative measure of the molecule's stability and reactivity. scribd.comirjweb.commdpi.com For instance, chemical hardness indicates resistance to change in its electron distribution. irjweb.com This information is invaluable for predicting how the molecule might behave in various chemical environments.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.15 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to electron cloud deformation |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular movements and conformational changes. portlandpress.com For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. nih.gov

The simulation would track the trajectory of each atom over a set period, from nanoseconds to microseconds, revealing the molecule's flexibility. nih.gov A key area of interest would be the rotational freedom around the single bond connecting the bulky adamantyl cage to the furoic acid ring. The simulation can generate a conformational ensemble, which is a collection of all accessible low-energy structures. nih.gov Analyzing this ensemble helps identify the most probable shapes the molecule adopts in solution, which is crucial for understanding how it might interact with other molecules, such as biological receptors. nih.gov

Table 2: Typical Parameters and Outputs for an MD Simulation of this compound

| Parameter/Output | Example Value/Description | Purpose |

|---|---|---|

| Simulation Parameters | ||

| Force Field | CHARMM36 / AMBER | A set of parameters describing the potential energy of the system's atoms. |

| Solvent Model | TIP3P Water | An explicit representation of the solvent environment. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 200 ns | The duration over which the molecular motion is simulated. |

| Analysis Outputs | ||

| RMSD (Root-Mean-Square Deviation) | Plot vs. Time | Measures the average deviation of atomic positions, indicating structural stability. |

| Key Dihedral Angle(s) | Distribution Plot | Analyzes the rotation around specific bonds, like the adamantyl-furan bond. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies for Intermolecular Interactions

To accurately study the interaction of this compound with a larger system, such as a protein's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govmdpi.com These methods partition the system into two regions: a small, chemically significant area (the QM region) and the larger surrounding environment (the MM region). nih.gov The QM region, which would include the ligand and key interacting amino acid residues, is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent is treated with more computationally efficient classical molecular mechanics. acs.org

This dual-resolution approach allows for a precise calculation of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are governed by electronic effects that classical force fields may not accurately describe. utdallas.edu For this compound, a QM/MM study could precisely calculate the binding energy with a target receptor by detailing the electronic polarization and charge transfer that occurs upon binding. acs.org This level of detail is critical for understanding the subtle energetic contributions that determine binding affinity and specificity. utdallas.edu

Table 3: Hypothetical QM/MM Interaction Energy Decomposition for this compound with a Target Residue

| Interaction Component | Hypothetical Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatic Energy | -8.5 | Favorable interaction between partial charges (e.g., hydrogen bond between carboxylic acid and a protein backbone). |

| van der Waals Energy | -5.2 | Favorable interaction from non-polar contacts (e.g., adamantyl cage in a hydrophobic pocket). |

| Polarization Energy | -2.1 | Energy contribution from the mutual distortion of electron clouds upon binding. |

| Exchange-Repulsion | +3.5 | Unfavorable energy from Pauli repulsion at close contact. |

| Total Interaction Energy | -12.3 | The net energy stabilizing the ligand-receptor complex. |

Prediction of Spectroscopic Parameters via Theoretical Approaches

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis. numberanalytics.com Using DFT, it is possible to calculate the nuclear magnetic shielding tensors and vibrational frequencies for this compound. fu-berlin.deresearchgate.net

The calculated nuclear shieldings can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecule's structure and assign specific signals to each atom. researchgate.net

Similarly, theoretical calculations can predict the molecule's infrared (IR) spectrum by computing its vibrational modes. wisc.edu Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the carboxylic acid's C=O bond or the bending of C-H bonds on the adamantyl group. This provides a theoretical fingerprint of the molecule that can be matched against experimental IR spectra.

Table 4: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.1 | 168.5 |

| Furan (B31954) Ring (C-H) | 6.4 | 115.2 |

| Methyl Group (-CH₃) | 2.4 | 14.5 |

Table 5: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3000 (broad) | Carboxylic Acid |

| C-H Stretch (Adamantyl) | 2850-2950 | Alkane |

| C=O Stretch | 1710 | Carboxylic Acid |

| C=C Stretch (Furan) | 1580 | Aromatic Ring |

Cheminformatics and Virtual Screening Applications for Analog Design

The computational data generated for this compound serves as a valuable starting point for cheminformatics and virtual screening efforts aimed at designing novel analogs. drugdesign.orgnih.gov Cheminformatics uses computational methods to analyze large chemical datasets, enabling researchers to identify molecules with desired properties. u-strasbg.fr

In a ligand-based virtual screening approach, the structural and electronic features of this compound are used as a template to search large chemical databases for similar compounds. computabio.com This is often done by calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area) and creating a "fingerprint" of the molecule to identify analogs with a high probability of sharing similar biological activity. researchgate.net

Alternatively, in structure-based virtual screening, if the 3D structure of a biological target is known, computational docking can be used. wikipedia.org In this process, a library of potential analogs is computationally placed into the target's binding site, and a scoring function estimates their binding affinity. slideshare.net This allows for the rapid screening of thousands or millions of compounds to prioritize a smaller, more manageable set for synthesis and experimental testing, accelerating the discovery of new and improved molecules. desertsci.comyoutube.com

Table 6: Key Molecular Descriptors for this compound in a Virtual Screening Workflow

| Descriptor | Calculated/Predicted Value | Importance in Analog Design |

|---|---|---|

| Molecular Weight | 274.35 g/mol | Affects absorption and distribution (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Measures lipophilicity, influencing membrane permeability. |

| Polar Surface Area (PSA) | 49.3 Ų | Relates to hydrogen bonding potential and membrane transport. |

| Hydrogen Bond Donors | 1 | Number of O-H or N-H bonds. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms. |

Reaction Mechanisms and Reactivity Profiles of 5 1 Adamantyl 2 Methyl 3 Furoic Acid

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene (B151609). pearson.compearson.com In the case of 5-(1-Adamantyl)-2-methyl-3-furoic acid, the positions for electrophilic substitution are influenced by the existing substituents. The furan ring has positions C2, C3, C4, and C5. In this molecule, C2 is substituted with a methyl group, C3 with a carboxylic acid group, and C5 with an adamantyl group, leaving the C4 position as the only unsubstituted carbon on the ring.

Nucleophilic aromatic substitution on a furan ring is generally difficult due to the electron-rich nature of the ring. quimicaorganica.org Such reactions are typically only feasible when the ring is substituted with strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. quimicaorganica.orgedurev.in The carboxylic acid group at the C3 position is electron-withdrawing, which could potentially facilitate nucleophilic attack. However, without other strongly deactivating groups, the furan ring in this compound is not expected to be highly reactive towards nucleophiles under standard conditions.

A summary of the expected reactivity is presented in the table below.

| Reaction Type | Preferred Position | Influencing Factors |

| Electrophilic Substitution | C4 | Substituted C2 and C5 positions direct attack to C4. Activating methyl and adamantyl groups vs. deactivating carboxylic acid group. |

| Nucleophilic Substitution | Unlikely | Electron-rich nature of the furan ring. The presence of only one electron-withdrawing group is likely insufficient for activation. |

Reactivity of the Carboxylic Acid Functionality in Synthetic Transformations

The carboxylic acid group at the C3 position of this compound is a versatile functional group for a variety of synthetic transformations. innospk.comontosight.ai Common reactions involving this group include esterification, amide bond formation, and reduction.

Esterification and Amide Coupling: The carboxylic acid can be readily converted to its corresponding esters or amides through standard condensation reactions. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Similarly, amide coupling can be performed by activating the carboxylic acid with coupling agents (like DCC or EDC) and then reacting it with a primary or secondary amine. The steric bulk of the adjacent adamantyl group at C5 might influence the reaction rates of these transformations.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(1-adamantyl)-3-(hydroxymethyl)-2-methylfuran. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: Furoic acids can undergo decarboxylation under thermal conditions to yield furan. researchgate.netnih.gov For this compound, heating could potentially lead to the loss of carbon dioxide, forming 5-(1-adamantyl)-2-methylfuran. This reaction is often catalyzed by heat and can be a consideration in high-temperature applications. nih.gov

Participation in Cycloadditions: While the furan ring itself can act as a diene in Diels-Alder reactions, the reactivity is influenced by substituents. Electron-withdrawing groups like carboxylic acids generally make the furan less reactive as a diene. However, conversion to the corresponding carboxylate salt can enhance reactivity in aqueous conditions. rsc.orgrsc.org

A summary of key synthetic transformations of the carboxylic acid group is provided below.

| Transformation | Reagents and Conditions | Expected Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | 5-(1-Adamantyl)-2-methyl-3-furoate ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | 5-(1-Adamantyl)-2-methyl-3-furamide |

| Reduction | LiAlH₄ or BH₃ | 5-(1-Adamantyl)-3-(hydroxymethyl)-2-methylfuran |

| Decarboxylation | Heat | 5-(1-Adamantyl)-2-methylfuran |

Radical Chemistry and Site Selectivity within the Compound

The compound this compound possesses two main sites for potential radical reactions: the adamantyl cage and the furan ring.

Adamantane (B196018) Radical Chemistry: Adamantane and its derivatives are known to undergo radical functionalization. nih.govrsc.org The tertiary C-H bonds at the bridgehead positions of the adamantane cage are particularly susceptible to radical abstraction, despite their high bond dissociation energies, due to the stability of the resulting tertiary adamantyl radical. nih.gov Therefore, under radical conditions (e.g., using radical initiators like AIBN or photochemical methods), it is plausible that hydrogen abstraction could occur from one of the bridgehead positions of the adamantyl substituent. The resulting radical could then be trapped by other reagents in the reaction mixture.

Furan Radical Chemistry: The furan ring can also participate in radical reactions. The stability of radical intermediates is a key factor in determining the site of attack. The positions alpha to the oxygen (C2 and C5) are generally more reactive in radical substitutions. However, in this molecule, both positions are substituted. Radical addition to the double bonds of the furan ring is also a possibility, which could lead to non-aromatic products.

Site Selectivity: The selectivity of a radical reaction on this compound would depend on the specific radical species and reaction conditions. The adamantyl C-H bonds are strong, but the resulting radical is stabilized. nih.gov The furan ring is susceptible to radical addition. Competition between these pathways would be expected. For instance, allylic bromination using N-bromosuccinimide (NBS) could potentially occur at the methyl group at C2, although radical abstraction from the adamantyl cage is also a possibility.

Chemical Stability and Degradation Pathways of the Furan-Adamantyl Core

The chemical stability of this compound is determined by the robustness of both the furan ring and the adamantyl cage, as well as the carboxylic acid functionality.

Furan Ring Stability: Furan is less aromatic than benzene and can be susceptible to degradation under certain conditions. It is sensitive to strong acids, which can lead to polymerization or ring-opening. nih.gov Oxidizing agents can also lead to degradation of the furan ring. The substituents on the furan ring can influence its stability. The bulky adamantyl group may offer some steric protection to the furan ring, potentially enhancing its stability against certain chemical attacks.

Thermal Degradation: As mentioned previously, a primary thermal degradation pathway for furoic acids is decarboxylation. researchgate.netnih.gov Upon heating, this compound is expected to lose CO₂, forming 5-(1-adamantyl)-2-methylfuran. Further thermal stress could lead to the degradation of the furan ring itself.

Microbial Degradation: Some microorganisms are capable of degrading furoic acids. nih.govwikipedia.orgebi.ac.uk For example, Pseudomonas putida can use 2-furoic acid as a sole source of carbon and energy through aerobic degradation. wikipedia.org It is plausible that similar microbial pathways could exist for the degradation of substituted furoic acids like the title compound, likely initiating with transformations of the carboxylic acid group or hydroxylation of the furan ring.

Adamantane Stability: The adamantane cage is exceptionally stable due to its strain-free, diamond-like structure. It is resistant to many chemical conditions that would degrade other aliphatic systems. Therefore, degradation of the furan-adamantyl core is more likely to initiate at the furan ring or the carboxylic acid group rather than the adamantyl moiety.

Regiochemical and Stereochemical Control in Subsequent Chemical Modifications

Subsequent chemical modifications of this compound would need to consider the directing effects of the existing substituents and the inherent stereochemistry of the adamantyl group.

Regiochemical Control:

On the Furan Ring: As discussed in section 6.1, the only available position for electrophilic substitution on the furan ring is C4. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be highly regioselective for this position.

On the Adamantyl Group: Functionalization of the adamantyl group, for example through radical reactions, would likely occur at one of the tertiary bridgehead positions due to the higher stability of the resulting radical or carbocation intermediates.

Stereochemical Control:

The adamantane core itself is achiral. However, the introduction of substituents can lead to chirality. yale.edustackexchange.com For instance, if a subsequent reaction were to introduce a new stereocenter, the bulky adamantyl group could exert significant steric influence, potentially leading to diastereoselectivity in the product formation.

Reactions involving the carboxylic acid group, such as conversion to a chiral ester or amide, could introduce a stereocenter. The proximity of the adamantyl group could influence the stereochemical outcome of reactions at adjacent positions. While direct 1,2-disubstituted adamantanes are challenging to synthesize via functionalization of the adamantane core, their construction can lead to chiral molecules. nih.gov

Targeted C-H Bond Activation and Functionalization Studies

The field of C-H bond activation offers powerful strategies for the selective functionalization of otherwise unreactive C-H bonds. nih.gov Both the furan ring and the adamantyl cage in this compound contain C-H bonds that could be targets for such reactions.

C-H Functionalization of the Furan Ring: Palladium-catalyzed C-H arylation is a known method for functionalizing furan derivatives. researchgate.netresearchgate.net In the case of this compound, this would likely occur at the C4 position. The carboxylic acid group could potentially act as a directing group to facilitate C-H activation at an adjacent position, though in this case, the only available position is C4. The high sensitivity of furan derivatives to harsh reaction conditions can be a limitation for some C-H functionalization methods. nih.gov

C-H Functionalization of the Adamantyl Group: The adamantyl cage is a classic substrate for C-H functionalization studies due to its strong, unactivated C-H bonds. Both tertiary and secondary C-H bonds can be functionalized, with selectivity often depending on the catalyst and reaction conditions. acs.org Photoredox catalysis has emerged as a powerful tool for the selective functionalization of adamantane's tertiary C-H bonds. acs.org It is conceivable that under appropriate catalytic conditions, one of the bridgehead C-H bonds of the adamantyl substituent could be selectively functionalized, for example, through arylation or amination, while leaving the furan ring intact.

The potential for selective C-H functionalization at different sites of the molecule is summarized in the table below.

| Molecular Moiety | Target C-H Bond | Potential Reaction | Catalyst/Reagent Examples |

| Furan Ring | C4-H | Arylation | Palladium catalysts |

| Adamantyl Group | Tertiary C-H (bridgehead) | Alkylation, Arylation, Amination | Photoredox catalysts, Transition metal catalysts |

| Methyl Group | C-H | Halogenation | Radical initiators (e.g., NBS) |

Derivatization and Functionalization Strategies for 5 1 Adamantyl 2 Methyl 3 Furoic Acid

Chemical Modifications at the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety is the most readily functionalized group in the molecule, serving as a versatile handle for derivatization. Standard organic transformations such as esterification and amidation are commonly employed to modify the scaffold's polarity, solubility, and steric profile.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a direct approach. For more sensitive alcohols or to achieve higher yields, the carboxylic acid is often first converted to a more reactive intermediate, such as an acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. The synthesis of methyl and cyanomethyl esters of other furoic acids has been reported to yield compounds with significant biological activity. nih.gov

Amidation: The synthesis of amides from 5-(1-adamantyl)-2-methyl-3-furoic acid is a key strategy for creating derivatives with potential biological applications. Similar to esterification, amidation can be performed by first activating the carboxylic acid. The formation of an acyl chloride intermediate, followed by reaction with a primary or secondary amine, is a common and effective route. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under milder conditions. These methods allow for the introduction of a wide array of amine-containing fragments, significantly expanding the chemical diversity of the scaffold.

Table 1: Representative Strategies for Carboxylic Acid Modification

| Transformation | Reagents | Product Class | Potential R Group |

|---|---|---|---|

| Esterification | R-OH, H⁺ (cat.) | Ester | Methyl, Ethyl, Benzyl |

| 1. SOCl₂ 2. R-OH | Ester | Cyanomethyl, Vinyl | |

| Amidation | 1. SOCl₂ 2. R¹R²NH | Amide | Alkylamines, Anilines, Amino Acids |

Transformations and Substitutions on the Furan (B31954) Heterocycle (e.g., Halogenation, Cycloaddition)

The furan ring, while aromatic, is susceptible to various transformations, including electrophilic substitution and cycloaddition reactions. However, the existing substituents at the 2, 3, and 5-positions of this compound heavily influence the regioselectivity and feasibility of these reactions.

Halogenation: Electrophilic substitution on the furan ring typically occurs at the α-positions (C2 and C5). In the target molecule, the C5 position is blocked by the bulky adamantyl group. The remaining C4 position is less reactive and sterically hindered by the adjacent carboxylic acid and adamantyl groups, making direct halogenation challenging. Nonetheless, under forcing conditions or with specific catalysts, substitution at the C4 position might be achievable using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Cycloaddition: Furans can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). This transformation converts the planar aromatic furan into a non-aromatic, three-dimensional oxabicyclic system, offering a powerful method for creating structural complexity. The reactivity of the furan ring in these reactions is sensitive to the electronic nature of its substituents. The reaction of the this compound scaffold with potent dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) could lead to the formation of complex bridged structures.

Oxidative Transformations: The furan ring can undergo oxidative dearomatization. For instance, treatment of furan derivatives with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to dearomatization and subsequent rearrangement or cyclization, providing pathways to highly functionalized, non-aromatic structures. nih.gov

Selective Functionalization of the Adamantyl Cage (e.g., at Bridgehead Positions)

The adamantane (B196018) cage is known for its exceptional chemical stability due to its strain-free, diamondoid structure. However, recent advances in C-H functionalization have provided methods to selectively introduce functional groups onto this robust framework, particularly at the electronically favored tertiary bridgehead positions. nih.gov

Radical Functionalization: The tertiary C-H bonds at the bridgehead positions of the adamantyl group are the most reactive sites for radical abstraction. nih.gov Modern photocatalytic methods, often employing a photosensitizer and a hydrogen atom transfer (HAT) catalyst, can generate an adamantyl radical. This reactive intermediate can then be intercepted by various reagents to install new functional groups. For example, light-enabled formylation can introduce an aldehyde group, while tandem carbonylation-addition processes can yield ketones. nih.gov

Transition Metal-Catalyzed C-H Activation: Transition metals like copper and nickel can catalyze the carbonylative C-H activation of adamantane. nih.gov For instance, a Cu(I) species can be used to selectively functionalize a bridgehead position to generate imides in the presence of an amide and carbon monoxide. These reactions provide a direct route to introduce new functionality onto the adamantyl cage, although the compatibility of the required reaction conditions with the furan ring and carboxylic acid would need to be carefully considered, possibly requiring protecting group strategies. nih.gov

Table 2: Examples of Selective Adamantane Functionalization Methods

| Method | Catalyst/Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Photocatalytic Formylation | 4-BzPyT, Sulfonyl aldoxime | -CHO | nih.gov |

| Copper-Catalyzed Carbonylation | Cu(I), DTBP, CO, N-methylacetamide | -C(O)N(CH₃)COCH₃ | nih.gov |

| Oxidative Carbonylation | NHPI, O₂, CO | -COOH | nih.gov |

Synthesis of Complex Fused Heterocyclic Architectures Utilizing the Scaffold

The this compound scaffold is an ideal starting material for the synthesis of more complex heterocyclic systems. Such strategies often involve multi-step sequences where the carboxylic acid is first converted into a reactive precursor that can undergo intramolecular or intermolecular cyclization.

A common strategy involves the conversion of the carboxylic acid to a carbohydrazide (B1668358) by reacting the corresponding ester with hydrazine. This adamantane-1-carboxylic acid hydrazide intermediate is a versatile building block. For example, it can be cyclized with reagents like phosphorus oxychloride to form 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles. nih.gov Similarly, reaction with isothiocyanates followed by cyclization can yield 1,3,4-thiadiazoles. nih.gov Another powerful method is the Hurd-Mori reaction, where hydrazones are treated with thionyl chloride to form 1,2,3-thiadiazoles. pleiades.onlineresearchgate.netresearchgate.net

Furthermore, the condensation of 5-arylfuran-2-carboxylic acids with 4-amino-4H-1,2,4-triazole-3-thiols in phosphoryl chloride has been shown to produce fused nih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govthiadiazole derivatives. researchgate.net This methodology could be adapted to the title compound to construct elaborate, multi-heterocyclic frameworks built upon the adamantyl-furan core.

Design and Synthesis of Molecular Probes and Advanced Chemical Tools

The derivatization strategies outlined above can be harnessed to design and synthesize advanced chemical tools, such as molecular probes for biological imaging or target identification. The adamantane cage serves as a rigid, lipophilic anchor that can facilitate membrane crossing or binding to hydrophobic pockets in proteins. researchgate.net

Fluorescent Probes: By coupling a fluorescent dye (fluorophore) to the scaffold, targeted fluorescent probes can be created. The amidation reaction at the carboxylic acid group (Section 7.1) is an ideal method for attaching an amine-modified fluorophore. Alternatively, functionalization of the adamantyl cage (Section 7.3) could provide an orthogonal site for dye conjugation, allowing the carboxylic acid to be used for modulating solubility or for linking to another functional moiety.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups (e.g., electrophiles) or photo-activatable moieties to create affinity-based probes for identifying protein targets. The adamantyl group can guide the probe to a specific binding site, where the reactive group can then form a covalent bond with a nearby amino acid residue, allowing for subsequent identification of the protein.

Multivalent Scaffolds: The adamantane cage provides a well-defined tetrahedral geometry. researchgate.net By functionalizing multiple bridgehead positions, the scaffold can be used to present multiple copies of a ligand or functional group in a precise spatial arrangement, which is a valuable strategy for designing high-avidity binders for biological targets.

Structure Activity Relationship Sar Paradigms Within Furoic Acid Adamantyl Frameworks: Mechanistic Insights

Influence of Adamantyl Stereochemistry and Substituent Position on Molecular Recognition Elements

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, plays a significant role in molecular recognition primarily through hydrophobic and van der Waals interactions. nih.govresearchgate.net The stereochemistry and position of the adamantyl moiety on the furoic acid scaffold are critical determinants of these interactions. The 1-adamantyl substituent, being attached via a tertiary carbon, provides a bulky, three-dimensional structure that can occupy hydrophobic pockets within a receptor or enzyme active site. nih.gov

Role of Furan (B31954) Ring Substituents (Methyl and Carboxylic Acid) in Modulating Binding Interfaces

The substituents on the furan ring, namely the 2-methyl and 3-carboxylic acid groups, are crucial for modulating the binding interfaces of 5-(1-Adamantyl)-2-methyl-3-furoic acid. The furan ring itself, as a heterocyclic aromatic system, can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking with aromatic residues of a biological target. ontosight.ai

The 3-carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it can exist as a carboxylate anion, enabling ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding pocket. The position of this group is critical; a shift to a different position on the furan ring would alter the distance and geometry of these potential interactions, likely impacting binding affinity.

Conformational Restraint and Hydrophobic Contributions of the Adamantyl Moiety in Molecular Interactions

The adamantyl moiety is characterized by its rigid, cage-like structure, which imparts a degree of conformational restraint on the entire molecule. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net The conformational preferences of the furoic acid ring and its substituents are influenced by the bulky adamantyl group, which can restrict rotation around the bond connecting it to the furan ring. rsc.orgnih.gov

The primary contribution of the adamantyl group to molecular interactions is its significant hydrophobicity. nih.gov This lipophilic character drives the molecule to partition from aqueous environments into nonpolar, hydrophobic pockets of proteins. researchgate.net This "hydrophobic effect" is a major driving force for ligand-protein binding. The large surface area of the adamantyl group allows for extensive van der Waals contacts with hydrophobic amino acid residues such as leucine, isoleucine, and valine within a binding site, further stabilizing the ligand-receptor complex.

Table 1: Illustrative Hydrophobic Contributions of Adamantyl and Related Moieties

| Moiety | LogP (calculated) | Hydrophobic Contribution | Potential for van der Waals Interactions |

| 1-Adamantyl | ~3.3 | High | Extensive |

| tert-Butyl | ~1.9 | Moderate | Moderate |

| Cyclohexyl | ~2.5 | Moderate-High | Significant |

| Phenyl | ~2.0 | Moderate | Significant (π-stacking) |

Note: LogP values are estimations and can vary based on the calculation method. This table serves to illustrate the relative hydrophobicity.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

In the absence of extensive experimental data for this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights. researchgate.netmdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For adamantyl-containing compounds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov

These methods can generate 3D contour maps that visualize the regions around a molecule where steric bulk, electrostatic charge, and hydrophobicity are predicted to be favorable or unfavorable for activity. For instance, a CoMFA model of a series of adamantyl furoic acid analogs might reveal that bulky, hydrophobic groups are favored at the 5-position of the furan ring, while electronegative groups are preferred at the 3-position.

Table 2: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor | Property Measured | Potential Impact on Activity of this compound Analogs |

| ClogP | Lipophilicity | Increasing lipophilicity of the adamantyl substituent may enhance binding to hydrophobic pockets, up to an optimal point. |

| Molar Refractivity (MR) | Molecular Volume/Polarizability | The size and shape of the adamantyl group, as described by MR, are critical for steric fit within a binding site. |

| Dipole Moment | Polarity | Alterations to the furan ring substituents would change the dipole moment, affecting interactions in polar environments. |

| HOMO/LUMO Energies | Electronic Properties | Changes in the electronic nature of the furoic acid ring could influence its reactivity and non-covalent interactions. |

Rational Design Principles for Modulating Mechanistic Pathways through Structural Variation

The principles of rational drug design can be applied to modulate the mechanistic pathways of this compound through systematic structural variations. mskcc.orgnih.gov182.160.97itmedicalteam.pl Based on the SAR paradigms discussed, several strategies can be envisioned to optimize the compound's activity.

One approach is the modification of the adamantyl group. Introducing substituents at different positions of the adamantyl cage could fine-tune its hydrophobicity and steric profile, potentially leading to enhanced interactions with the target. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity.

Another strategy involves the exploration of different substituents on the furan ring. Replacing the 2-methyl group with other small alkyl or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule. Similarly, bioisosteric replacement of the 3-carboxylic acid group with other acidic moieties, such as a tetrazole, could alter the pKa and hydrogen bonding pattern, potentially improving pharmacokinetic properties while maintaining key binding interactions.

Furthermore, altering the linkage between the adamantyl group and the furoic acid could be explored. Introducing a flexible linker could allow the adamantyl group to access a wider range of hydrophobic pockets, while a more rigid linker could lock the molecule into a more favorable binding conformation. These rationally designed modifications, guided by computational modeling and a deep understanding of the underlying SAR, can lead to the development of novel compounds with improved therapeutic profiles.

Advanced Research Applications in Chemical Biology: Mechanistic Probes and Scaffold Exploration

Development of 5-(1-Adamantyl)-2-methyl-3-furoic Acid-Based Chemical Probes for Mechanistic Interrogation

The structure of this compound is inherently suited for its development into chemical probes designed to investigate biological mechanisms. The carboxylic acid group at the 3-position of the furan (B31954) ring serves as a versatile chemical handle. This handle allows for the straightforward attachment of various reporter molecules or reactive functionalities through standard amide or ester coupling reactions.

Potential modifications to create chemical probes include:

Fluorophore Conjugation: Coupling a fluorescent dye to the carboxylic acid would enable researchers to visualize the molecule's localization within cells or tissues, tracking its uptake and distribution in real-time using fluorescence microscopy.

Biotinylation: Attachment of a biotin (B1667282) tag would facilitate affinity purification of binding partners. Following incubation with a cell lysate, the biotinylated probe and its interacting proteins can be captured on streptavidin-coated beads, allowing for the identification of molecular targets.

Photo-affinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would create a probe capable of forming a covalent bond with its binding target upon UV irradiation. This technique is invaluable for irreversibly linking a probe to its target protein, enabling subsequent identification via mass spectrometry.

The adamantyl moiety acts as a recognition element, guiding the probe to specific, often lipophilic, binding pockets within proteins or facilitating its insertion into cellular membranes. This combination of a targeting group (adamantane) and a modifiable handle (furoic acid) provides a powerful platform for creating probes to interrogate enzyme function, receptor binding, and other intricate biological processes.

Exploitation of the Adamantyl-Furan Scaffold for Studies in Molecular Recognition

The adamantyl-furan scaffold is a compelling structure for studying the principles of molecular recognition, which governs how molecules selectively bind to one another. The adamantane (B196018) cage is a classic "guest" moiety in the field of supramolecular chemistry due to its rigid, spherical, and hydrophobic nature. researchgate.net It forms highly stable inclusion complexes with various "host" molecules, most notably cyclodextrins.

The furan ring itself contributes to molecular recognition through non-covalent interactions, including CH-π and π-stacking interactions with aromatic residues in a protein binding pocket. ijabbr.com The precise geometry of the this compound scaffold, which holds the adamantyl group and the functional carboxylic acid in a defined spatial arrangement, can be exploited to probe the size, shape, and chemical environment of binding cavities in enzymes and receptors. The strength of these interactions can be quantified to understand the thermodynamic drivers of molecular recognition events.

| Adamantyl Guest Derivative | Host Molecule | Binding Affinity (Ka, M-1) | Primary Driving Force |

|---|---|---|---|

| 1-Adamantanol (B105290) | β-Cyclodextrin | ~ 5.0 x 104 | Hydrophobic Effect |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | ~ 2.5 x 104 | Hydrophobic Effect |

| Amantadine (B194251) | Cucurbit nih.govuril | ~ 4.0 x 1012 | Ion-Dipole & Hydrophobic |

| 1-Adamantyltrimethylammonium | β-Cyclodextrin | ~ 1.2 x 104 | Hydrophobic Effect |

This table presents typical binding affinity data for various adamantane derivatives with common host molecules, illustrating the strong recognition driven by the adamantyl cage. The data is representative of values found in supramolecular chemistry literature.

Elucidation of Molecular Interaction Mechanisms Using Derivatized Analogues

To dissect the specific molecular interactions that govern the biological activity of a parent compound, researchers systematically synthesize and evaluate derivatized analogues. This compound is an ideal starting point for such structure-activity relationship (SAR) studies. The carboxylic acid is the most accessible site for modification.

By converting the carboxylic acid to a series of esters (e.g., methyl, ethyl, benzyl) or amides (e.g., primary, secondary, tertiary), researchers can finely tune properties such as:

Hydrogen Bonding: Changing a carboxylic acid (hydrogen bond donor and acceptor) to an ester (acceptor only) or a tertiary amide (acceptor only) can reveal the importance of specific hydrogen bonds with a biological target.

Polarity and Lipophilicity: Increasing the alkyl chain length of an ester or amide systematically increases lipophilicity, which can be correlated with changes in cell permeability or binding affinity.

Steric Bulk: Introducing larger substituents on the amide nitrogen or in the ester group can probe the steric tolerance of a binding pocket.

These focused modifications, coupled with biological and biophysical assays, allow for the creation of a detailed map of the molecular interactions between the compound and its target. Computational methods, such as molecular docking, can further rationalize the observed SAR data, providing a three-dimensional model of the binding mode. nih.govnih.gov

| Analogue of this compound | Modification at 3-Position | Predicted Change in Property | Purpose in SAR Study |

|---|---|---|---|

| Methyl 5-(1-adamantyl)-2-methyl-3-furoate | Methyl Ester | Removes H-bond donor, increases lipophilicity | Test importance of acidic proton |

| 5-(1-Adamantyl)-2-methyl-3-furoic amide | Primary Amide | Maintains H-bond donor/acceptor, neutral charge | Probe effect of charge vs. H-bonding |

| N-Benzyl-5-(1-adamantyl)-2-methyl-3-furoic amide | Secondary Amide | Adds steric bulk and potential for π-stacking | Explore steric limits of binding pocket |

| 5-(1-Adamantyl)-2-methyl-3-(morpholinocarbonyl)furan | Tertiary Amide (Morpholine) | Increases polarity and water solubility | Improve pharmacokinetic properties |

This table provides a hypothetical set of derivatized analogues and outlines how each modification could be used to probe different aspects of molecular interaction in a structure-activity relationship (SAR) study.

Applications in Chemoenzymatic Transformations and Biocatalysis Research

Chemoenzymatic synthesis, which combines traditional chemical reactions with highly selective enzymatic transformations, offers a powerful route to novel and complex molecules. mdpi.com The adamantyl-furan scaffold can be utilized in research focused on expanding the toolkit of biocatalysis.

For instance, this compound and its derivatives could serve as non-natural substrates to challenge the substrate scope of various enzymes. Lipases or esterases could be employed for the highly selective, kinetically controlled synthesis or hydrolysis of ester derivatives, potentially enabling the chiral resolution of analogues with stereocenters. The bulky adamantyl group presents a significant steric challenge, making it an excellent tool for probing the shape and flexibility of enzyme active sites and for identifying or engineering enzymes with novel specificities. Furthermore, research has demonstrated the feasibility of using whole-cell biocatalysts, such as Pseudomonas putida, for the efficient oxidation of furan-based aldehydes to their corresponding carboxylic acids, highlighting a green chemistry approach for synthesizing the furoic acid core itself. mdpi.comfrontiersin.org

Utility as a Model System for Studying Complex Biological Pathways at the Molecular Level